molecular formula C13H18ClN3O2 B7020100 N-[5-chloro-2-(dimethylamino)phenyl]-3-hydroxypyrrolidine-1-carboxamide

N-[5-chloro-2-(dimethylamino)phenyl]-3-hydroxypyrrolidine-1-carboxamide

Cat. No.: B7020100
M. Wt: 283.75 g/mol
InChI Key: XKCDRTGHLCGIJM-UHFFFAOYSA-N
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Description

N-[5-chloro-2-(dimethylamino)phenyl]-3-hydroxypyrrolidine-1-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidine ring, a dimethylamino group, and a chloro-substituted phenyl ring, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

N-[5-chloro-2-(dimethylamino)phenyl]-3-hydroxypyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-16(2)12-4-3-9(14)7-11(12)15-13(19)17-6-5-10(18)8-17/h3-4,7,10,18H,5-6,8H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKCDRTGHLCGIJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)Cl)NC(=O)N2CCC(C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, such as the Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[5-chloro-2-(dimethylamino)phenyl]-3-hydroxypyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-chloro-2-(dimethylamino)phenyl]-3-hydroxypyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(dimethylamino)phenyl]-3-hydroxypyrrolidine-1-carboxamide
  • N-[5-chloro-2-(methylamino)phenyl]-3-hydroxypyrrolidine-1-carboxamide

Uniqueness

N-[5-chloro-2-(dimethylamino)phenyl]-3-hydroxypyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

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